molecular formula C12H19N5O2S B2419998 N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097868-92-1

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No. B2419998
CAS RN: 2097868-92-1
M. Wt: 297.38
InChI Key: WILJCMZTSDPKJS-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperazine derivative that exhibits promising pharmacological properties, making it a valuable compound for scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Microwave-Assisted Synthesis and Biological Activities : Researchers have developed a microwave-assisted synthesis method for hybrid molecules, including structures similar to "N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide," demonstrating their potential antimicrobial, antilipase, and antiurease activities. These compounds were found to possess good to moderate activity against various microorganisms, highlighting their application in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Antiprotozoal Activity : A study on the synthesis of novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents demonstrated significant antileishmanial activity. This research underlines the role of structural modification in enhancing biological activity, where certain derivatives showed promising results against Leishmania major, indicating potential applications in antiprotozoal therapy (Tahghighi et al., 2011).

  • Antimicrobial and Antiviral Activities : The synthesis of piperazines bearing N,N′-Bis(1,3,4-thiadiazole) moiety explored their probable enoyl-ACP reductase inhibition mechanism. These compounds exhibited significant antibacterial activity against gram-negative strains, such as E. coli. This study contributes to the understanding of novel antibacterial agents and their mechanisms of action (Omar et al., 2022).

  • Antitumor and Antipsychotic Potential : Research into 1,3,4-heterodiazole analogues and their in-vitro antitumor activity highlighted the synthesis of new derivatives displaying significant anticancer effects. Some compounds were notably effective against leukemia, non-small cell lung cancer, and melanoma cell lines. Such studies are crucial for developing new antitumor medications (Taher et al., 2012). Additionally, heterocyclic carboxamides were evaluated as potential antipsychotic agents, showing promise in this therapeutic area (Norman et al., 1996).

properties

IUPAC Name

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c18-12(14-10-1-7-19-8-2-10)17-5-3-16(4-6-17)11-9-13-20-15-11/h9-10H,1-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILJCMZTSDPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

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